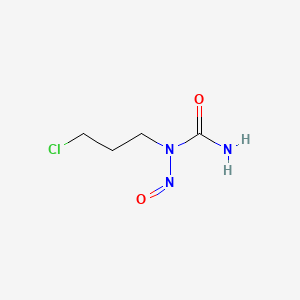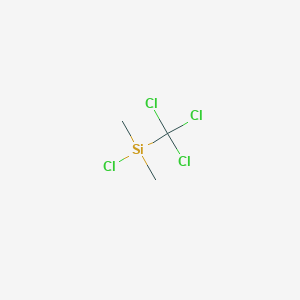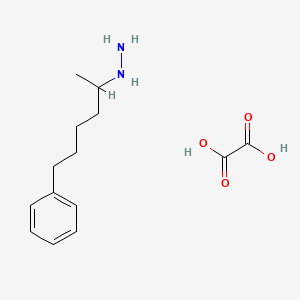
(1-Methyl-5-phenylpentyl)hydrazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-5-phenylpentyl)hydrazine oxalate is a chemical compound with the molecular formula C12H18N2O4 It is a derivative of hydrazine, characterized by the presence of a phenyl group and a methyl group attached to a pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-5-phenylpentyl)hydrazine oxalate typically involves the reaction of (1-Methyl-5-phenylpentyl)hydrazine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The general reaction can be represented as: [ \text{(1-Methyl-5-phenylpentyl)hydrazine} + \text{Oxalic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Methyl-5-phenylpentyl)hydrazine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-5-phenylpentyl)hydrazine oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Methyl-5-phenylpentyl)hydrazine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the inhibition or activation of specific pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- (1-Methyl-1-phenylpropyl)hydrazine oxalate
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
Comparison: (1-Methyl-5-phenylpentyl)hydrazine oxalate is unique due to its specific structural features, such as the pentyl chain and the phenyl group. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
17598-99-1 |
|---|---|
Molekularformel |
C14H22N2O4 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
oxalic acid;6-phenylhexan-2-ylhydrazine |
InChI |
InChI=1S/C12H20N2.C2H2O4/c1-11(14-13)7-5-6-10-12-8-3-2-4-9-12;3-1(4)2(5)6/h2-4,8-9,11,14H,5-7,10,13H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
BFGDCWCWSMPMPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCC1=CC=CC=C1)NN.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


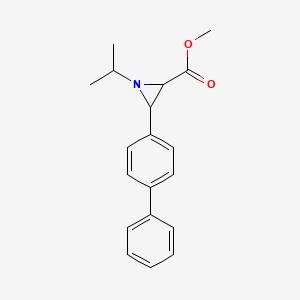
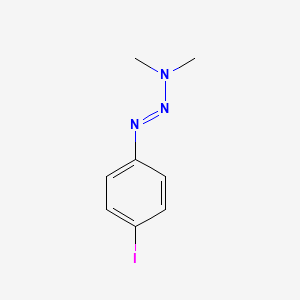


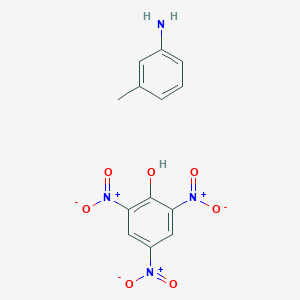

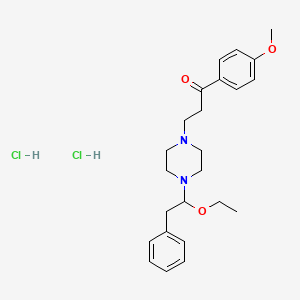

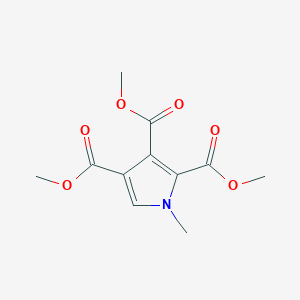

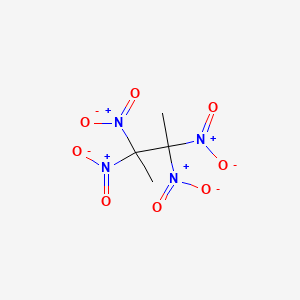
![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
